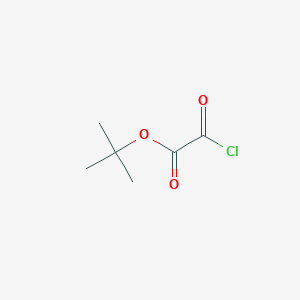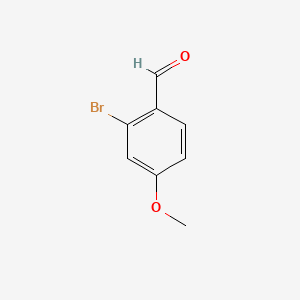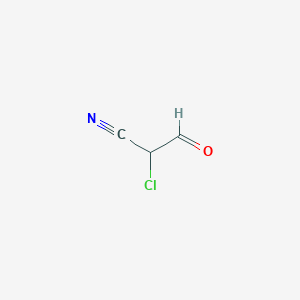
1-Hexadecylimidazole
Übersicht
Beschreibung
1-Hexadecylimidazole is a type of imidazole derivative, which is a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse range of applications, including their use in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1,4-diaryl-1H-imidazoles, which are structurally related to 1-hexadecylimidazole, has been achieved through a tandem insertion-cyclization reaction of isocyanides, involving a copper-catalyzed step followed by a base-promoted cycloaddition . Similarly, the synthesis of 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives with imidazole units has been reported, indicating the versatility of methods available for constructing the imidazole core .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their function and reactivity. X-ray crystallography has been used to determine the structure of 1-methyl-4-nitro-1H-imidazole, providing insights into the molecular arrangement and confirming the presence of hydrogen bonding in the crystal lattice . This technique is essential for understanding the structural characteristics of imidazole derivatives, including 1-hexadecylimidazole.
Chemical Reactions Analysis
Imidazole derivatives participate in a variety of chemical reactions. For example, the synthesis of 1-phenethylimidazole derivatives has shown that these compounds can be modified to exhibit antimycotic properties . Additionally, the reactivity of imidazo[2,1-b]-1,3,4-thiadiazoles has been explored, leading to the formation of compounds with antibacterial activities . These studies demonstrate the chemical versatility of imidazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, 3-hexadecylimidazolium bromide exhibits thermotropic smectic liquid crystal phases, which are a result of the ordered self-assembly of the molecules . The amphiphilic nature of certain imidazole derivatives, such as those forming organogels, is also noteworthy, as it allows for the entrapment of hydrophilic drugs within the self-assembled structures .
Wissenschaftliche Forschungsanwendungen
Toxicological Assessment : A study conducted by Xia et al. (2018) focused on the toxicity of 1-hexadecyl-3-methylimidazolium chloride ([C16min]Cl) towards human cervical carcinoma (Hela) cells. It was found that this compound induces oxidative stress, genotoxicity, and apoptosis in Hela cells, highlighting its potential cytotoxic effects in biological systems (Xia et al., 2018).
Surfactant Properties for Dispersion : The surfactant properties of water-soluble long-chain imidazolium ionic liquid, like 1-hexadecyl-3-vinylimidazolium bromide (hvimBr), were studied by di Crescenzo et al. (2011). This substance demonstrated the ability to produce stable, homogeneous aqueous dispersions of Single-Walled Carbon Nanotubes (SWNTs), which can be significant in nanotechnology and materials science (di Crescenzo et al., 2011).
Separation of Phenolic Compounds : Niu et al. (2009) used the ionic liquid 1-hexadecyl-3-methylimidazolium bromide ([C16MIm]Br) as a novel cationic surfactant for the separation of various phenolic compounds through micellar electrokinetic capillary chromatography (MEKC). This application highlights its utility in analytical chemistry and chromatography (Niu et al., 2009).
Material Science Applications : Zhu et al. (2006) reported the use of 1-hexadecyl-3-methylimidazolium chloride in the fabrication of high surface area mesoporous silica and Ru–SiO2. This application in material science could be significant for catalysis and other industrial processes (Zhu et al., 2006).
Organocatalysis in Chemistry : Asano and Matsubara (2009) demonstrated the use of N-hexadecylimidazole as an organocatalyst for effective tosylation of primary alcohols under solvent-free conditions, indicating its potential application in green chemistry (Asano & Matsubara, 2009).
Eigenschaften
IUPAC Name |
1-hexadecylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-20-19-21/h16,18-19H,2-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIZJEOWAFVTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497231 | |
| Record name | 1-Hexadecyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexadecyl-1H-imidazole | |
CAS RN |
58175-55-6 | |
| Record name | 1-Hexadecyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Hexadecylimidazole exert its leishmanicidal effect? What are the downstream consequences on Leishmania parasites?
A1: The research suggests that 1-Hexadecylimidazole (C16Im) eliminates Leishmania parasites through multiple mechanisms. [] Specifically, C16Im induces the production of reactive oxygen species (ROS) within the parasites. This oxidative stress disrupts the mitochondrial membrane potential, ultimately compromising the parasite's membrane integrity. These cellular damages manifest as morphological alterations in the Leishmania promastigotes, ultimately leading to their death. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

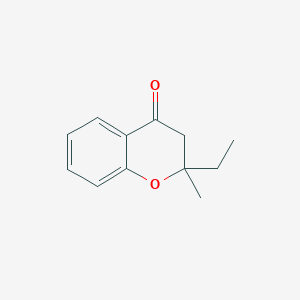

![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)
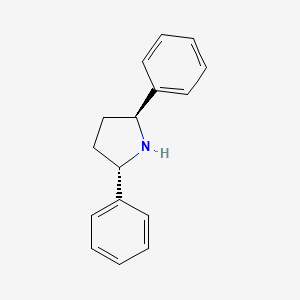


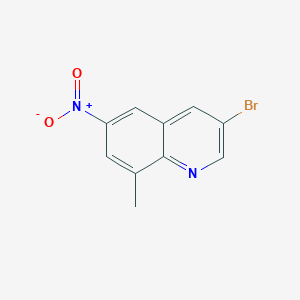
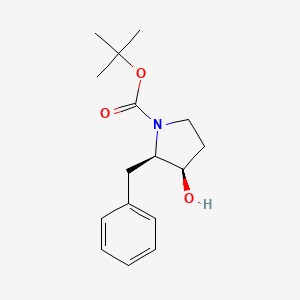
![2-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B1338413.png)
